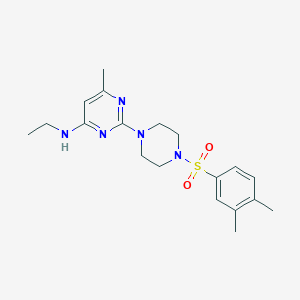
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pyrazine-2-carboxamide
カタログ番号 B2941986
CAS番号:
2034315-05-2
分子量: 296.35
InChIキー: IVYGFVMJXMMOPI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pyrazine-2-carboxamide” is a complex organic molecule that contains several functional groups, including a pyrazine ring, a pyridine ring, and a thiophene ring . These types of compounds are often used in medicinal chemistry due to their wide range of pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple aromatic rings (pyrazine, pyridine, and thiophene) would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. The presence of the amide group (-CONH2) and aromatic rings could make it participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could contribute to its stability, and the amide group could influence its solubility in different solvents .科学的研究の応用
Synthesis and Characterization
- The compound has been used in the synthesis of various heterocyclic compounds. A study by (Gouda et al., 2010) explored the heterocyclization of polarized systems, leading to the synthesis of pyrazole, pyrimidine, and pyran derivatives with potential antioxidant and anti-inflammatory properties.
Complex Formation and Structural Analysis
- N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pyrazine-2-carboxamide has been studied for its ability to form complexes with metals. (Jain et al., 2004) investigated the synthesis of new pyridine dicarboxamide ligands and their complexation with copper(II), providing insights into the structural properties of these complexes.
Applications in Electronic and Optical Properties
- The electronic and nonlinear optical properties of derivatives of this compound have been studied. (Ahmad et al., 2021) focused on the Suzuki cross-coupling reactions to synthesize derivatives, analyzing their electronic properties and potential applications in nonlinear optics.
Antimicrobial and Antiviral Activities
- Research has been conducted on the antimicrobial and antiviral potential of derivatives of this compound. (Rateb et al., 2011) synthesized thienopyridine, pyrazolopyridine, and pyridothienopyrimidine derivatives, evaluating their antimicrobial activities.
Use in Catalysis and Material Science
- The compound and its derivatives have been utilized in catalysis and material science. (Lu & Lin, 2002) reviewed the reactions of [C, N, O]-containing molecules, including pyrazine derivatives, with silicon surfaces, contributing to the development of various thin films.
作用機序
将来の方向性
特性
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-4-yl)methyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS/c20-15(14-9-16-4-5-18-14)19-8-11-1-3-17-13(7-11)12-2-6-21-10-12/h1-7,9-10H,8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYGFVMJXMMOPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CNC(=O)C2=NC=CN=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![4-(Naphthalen-1-ylmethylsulfanyl)-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one](/img/structure/B2941903.png)
![2-Chloro-N-[2-[1-(difluoromethyl)imidazol-2-yl]-1-phenylethyl]propanamide](/img/structure/B2941905.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2941909.png)
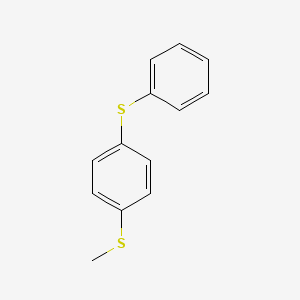

![4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-cyclopentylpiperidine-1-carboxamide](/img/structure/B2941913.png)
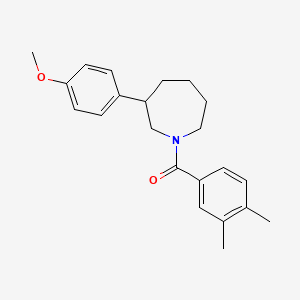
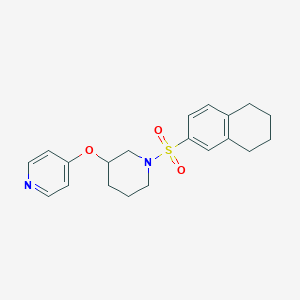
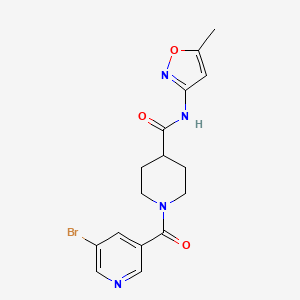

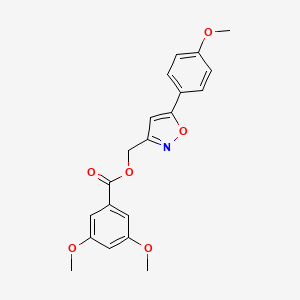
![N-(3-(1H-imidazol-1-yl)propyl)-7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B2941921.png)
![N-(3,4-difluorophenyl)-2-(7-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2941922.png)
